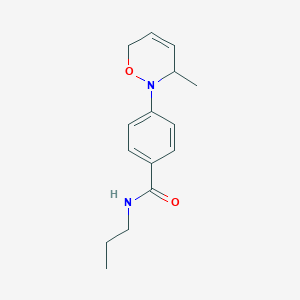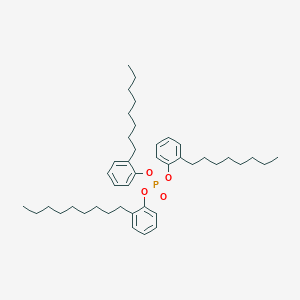
2-Nonylphenyl bis(2-octylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonylphenyl bis(2-octylphenyl) phosphate is a chemical compound known for its unique structure and properties. It is composed of a phosphate group bonded to two octylphenyl groups and one nonylphenyl group. This compound is often used in various industrial applications due to its stability and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonylphenyl bis(2-octylphenyl) phosphate typically involves the reaction of nonylphenol and octylphenol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Nonylphenol} + \text{Octylphenol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions, such as temperature, pressure, and the molar ratios of reactants, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nonylphenyl bis(2-octylphenyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other lower oxidation state phosphorus compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Phosphites or other reduced phosphorus compounds.
Substitution: Nitrated or sulfonated derivatives of the aromatic rings.
Applications De Recherche Scientifique
2-Nonylphenyl bis(2-octylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential effects on biological systems and as a component in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as an additive in lubricants, plasticizers, and flame retardants due to its stability and effectiveness.
Mécanisme D'action
The mechanism of action of 2-Nonylphenyl bis(2-octylphenyl) phosphate involves its interaction with molecular targets through its phosphate group. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nonylphenyl bis(2-octylphenyl) phosphite
- Tris(2-nonylphenyl) phosphite
- 2-Octylphenyl bis(2-nonylphenyl) phosphate
Uniqueness
2-Nonylphenyl bis(2-octylphenyl) phosphate is unique due to its specific combination of nonylphenyl and octylphenyl groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability and effectiveness in various applications, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
182897-31-0 |
|---|---|
Formule moléculaire |
C43H65O4P |
Poids moléculaire |
676.9 g/mol |
Nom IUPAC |
(2-nonylphenyl) bis(2-octylphenyl) phosphate |
InChI |
InChI=1S/C43H65O4P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)47-48(44,45-41-35-26-23-32-38(41)29-20-17-14-11-8-5-2)46-42-36-27-24-33-39(42)30-21-18-15-12-9-6-3/h23-28,32-37H,4-22,29-31H2,1-3H3 |
Clé InChI |
SRQJDCOSAWBNAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCCCCCCC)OC3=CC=CC=C3CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)
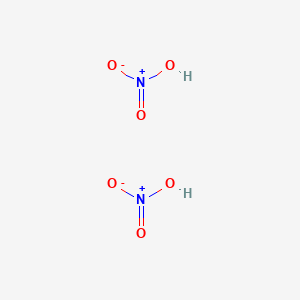
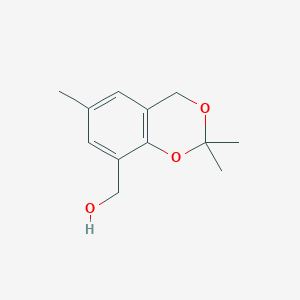
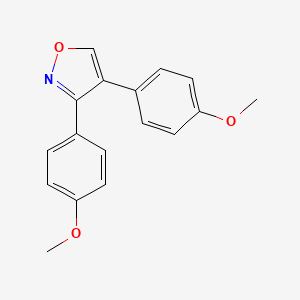
![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
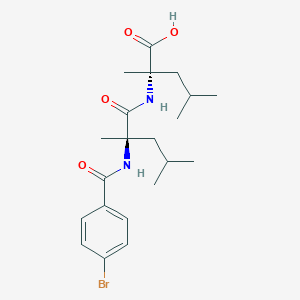
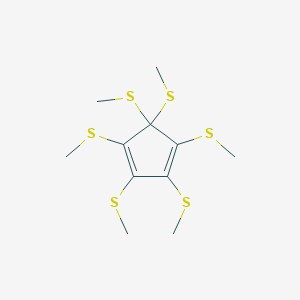
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
